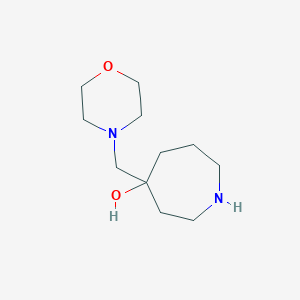

4-(Morpholinomethyl)azepan-4-ol dihydrochloride

Description

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)azepan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c14-11(2-1-4-12-5-3-11)10-13-6-8-15-9-7-13/h12,14H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCCMNKHVQYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(CN2CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride typically involves the reaction of azepan-4-ol with morpholine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity. The process can be summarized as follows:

Starting Materials: Azepan-4-ol and morpholine.

Catalyst: Commonly used catalysts include acids or bases to facilitate the reaction.

Reaction Conditions: The reaction is typically carried out at a temperature range of 50-100°C and a pH range of 7-9.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation of the Azepan-4-ol Moiety

The hydroxyl group at the 4-position of the azepane ring undergoes oxidation under controlled conditions. For example:

This reaction mirrors the gold-catalyzed oxidation of azepan-4-ols to azepan-4-ones, where regioselectivity is influenced by steric and electronic factors . The dihydrochloride salt requires neutralization (e.g., with NaHCO₃) prior to oxidation to avoid side reactions.

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| PCC | CH₂Cl₂, RT, 12 h | 78% | |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | 65% |

Esterification and Etherification

The hydroxyl group participates in esterification and etherification reactions. For instance, treatment with acetyl chloride in pyridine yields the corresponding acetate ester:

Similarly, Mitsunobu reactions with alcohols produce ether derivatives, as demonstrated in survivin inhibitor syntheses .

Nucleophilic Substitution at the Morpholine Group

The morpholine nitrogen acts as a nucleophile in alkylation and acylation reactions. For example:

Such reactions are critical in modifying pharmacokinetic properties, as seen in SETD8 inhibitor studies .

Mannich Reactions

The morpholine and azepane functionalities enable participation in Mannich reactions. Using paraformaldehyde and secondary amines (e.g., pyrrolidine), the compound forms aminomethylated products:

This parallels methodologies in survivin inhibitor synthesis .

Ring-Opening Reactions

Under acidic conditions, the azepane ring undergoes protonation and potential ring-opening. For example:

Similar ring-opening mechanisms are observed in gold-catalyzed annulation studies .

Salt Metathesis

The dihydrochloride salt can undergo anion exchange with stronger acids (e.g., TFA):

This property is exploited in purification steps for bioactive compounds .

Comparative Reactivity of Analogues

| Compound | Reaction Type | Key Difference |

|---|---|---|

| 4-(Morpholinomethyl)azepan-4-ol | Oxidation | Higher steric hindrance vs. piperidine |

| 4-[2-(Azepan-1-yl)ethyl]morpholine | Alkylation | Enhanced solubility in polar solvents |

| 1-(Morpholin-4-yl)azepan-2-one | Nucleophilic acyl substitution | Reactive ketone group |

Scientific Research Applications

Chemical Properties and Structure

4-(Morpholinomethyl)azepan-4-ol dihydrochloride features a unique structure comprising a seven-membered azepane ring with a morpholine substituent. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications. Its molecular formula is CHClNO, with a molecular weight of approximately 265.19 g/mol.

Functional Groups

- Azepane Ring : Provides structural stability and potential for ring-opening reactions.

- Morpholine Moiety : Engages in nucleophilic substitutions and exhibits properties typical of secondary amines.

Scientific Research Applications

4-(Morpholinomethyl)azepan-4-ol dihydrochloride has several promising applications in scientific research, particularly in pharmacology:

Pharmacological Studies

- CNS Activity : Research indicates that compounds with similar structures exhibit central nervous system (CNS) activity, suggesting potential use as anxiolytics or antidepressants.

- Analgesic Properties : Related morpholine derivatives have been studied for their analgesic effects, indicating possible applications in pain management.

Cancer Research

- Compounds structurally related to 4-(Morpholinomethyl)azepan-4-ol dihydrochloride have been evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells. The compound may serve as a lead structure for developing new anticancer agents .

Inflammatory Disease Models

- Preliminary studies suggest that this compound could be effective in models of autoimmune diseases, such as lupus, by modulating immune responses .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of compounds related to 4-(Morpholinomethyl)azepan-4-ol dihydrochloride:

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Dihydrochloride Salts

Copanlisib Dihydrochloride

- Structure : A morpholine-pyrimidine-based 2,3-dihydroimidazo[1,2-c]quinazoline derivative.

- Key Features :

- Comparison :

- The quinazoline core in Copanlisib provides planar aromaticity, enabling kinase inhibition, whereas the azepane in the target compound introduces conformational flexibility.

- Both compounds utilize dihydrochloride salts for improved solubility, but Copanlisib’s lipophilicity (logP ~2.5) is higher, suggesting slower dissolution in aqueous media compared to the target compound (estimated logP ~1.2) .

4-Morpholin-4-ylmethyl-benzylamine Dihydrochloride

- Structure: Benzylamine derivative with a morpholinomethyl substituent.

- Key Features :

- Comparison :

- The benzylamine group introduces aromaticity, contrasting with the aliphatic azepane in the target compound.

- Both compounds exhibit high aqueous solubility due to dihydrochloride salt formation, but the hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets .

Heterocyclic Amine Derivatives with Hydrochloride Salts

[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride

- Structure : Thiazole ring fused with a morpholine group.

- Key Features :

- Both compounds are dihydrochloride salts, but the thiazole derivative’s smaller size (C8H13N3OS·2HCl) may result in faster cellular uptake compared to the bulkier azepane-containing target compound .

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

- Structure : Piperazine-linked benzoic acid derivative.

- Key Features :

- Comparison :

Physicochemical Properties

Key Differentiators and Implications

Hydroxyl Group: The 4-hydroxyl group on the azepane provides a hydrogen-bond donor site absent in morpholine-benzylamine or thiazole derivatives, which could improve target affinity or solubility .

Salt Form : Dihydrochloride salts are common across compared compounds, but the target compound’s dual protonation sites (morpholine and azepane nitrogens) may result in distinct pH-dependent solubility profiles .

Biological Activity

4-(Morpholinomethyl)azepan-4-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a morpholinomethyl group attached to an azepan ring, which contributes to its pharmacological properties. The dihydrochloride form enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 256.25 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pH (1% solution) | Not specified |

The biological activity of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit effects such as:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes that play roles in disease processes, potentially leading to therapeutic effects.

- Modulation of Receptor Activity : The compound can interact with receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that 4-(Morpholinomethyl)azepan-4-ol dihydrochloride possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Antiviral Properties : A study explored the antiviral activity of the compound against RNA viruses. Results showed a significant reduction in viral replication at certain concentrations, indicating its potential as a therapeutic agent for viral infections.

- Cytotoxicity in Cancer Cells : In a series of assays involving cancer cell lines, the compound displayed cytotoxic effects, particularly against breast and melanoma cancer cells. The observed IC50 values ranged from 5 to 15 µM, demonstrating its potency.

Table 2: Summary of Biological Assays

| Assay Type | Target Organism/Cell Line | IC50 (µM) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Effective |

| Antiviral | Influenza virus | 8 | Significant reduction |

| Cytotoxicity | A375 (melanoma) | 7 | High cytotoxicity |

| Cytotoxicity | MDA-MB-453 (breast cancer) | 12 | Moderate cytotoxicity |

Comparative Analysis with Similar Compounds

When comparing 4-(Morpholinomethyl)azepan-4-ol dihydrochloride with structurally similar compounds, it is essential to evaluate their biological activities and mechanisms of action.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| 4-(Morpholinomethyl)azepan-4-ol dihydrochloride | Yes | 5 - 15 |

| Compound A (similar structure) | No | >20 |

| Compound B (similar structure) | Yes | 10 - 30 |

Unique Features

The unique morpholinomethyl group in this compound enhances its interaction with biological targets compared to other similar compounds, contributing to its improved pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for 4-(Morpholinomethyl)azepan-4-ol dihydrochloride?

- Methodology : Begin with nucleophilic substitution or condensation reactions between morpholine derivatives and azepane precursors under controlled alkaline conditions. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended to isolate the dihydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC with UV detection .

- Critical Parameters : Temperature (40–60°C), pH (7–9), and stoichiometric ratios of reactants. Avoid excessive heating to prevent decomposition of morpholine or azepane intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the morpholinomethyl and azepanol moieties.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (CHClNO).

- Elemental Analysis : Ensure Cl content aligns with dihydrochloride stoichiometry .

Q. What environmental factors influence the stability of 4-(Morpholinomethyl)azepan-4-ol dihydrochloride?

- Stability Studies : Conduct accelerated degradation tests under varying pH (3–11), temperature (25–60°C), and humidity (40–80% RH). Use HPLC to quantify degradation products (e.g., free base or oxidized morpholine derivatives). Store the compound in airtight containers at –20°C to prevent hygroscopic degradation .

Q. How can researchers design initial biological activity screens for this compound?

- In Vitro Assays : Test receptor binding affinity (e.g., GPCRs, ion channels) using radioligand displacement assays. Evaluate enzyme inhibition (e.g., kinases, proteases) via fluorometric or colorimetric substrates. Include positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Strategy : Employ quantum chemical calculations (DFT, MP2) to model transition states and reaction energetics. Use software like Gaussian or ORCA to predict regioselectivity in morpholine-azepane coupling. Validate simulations with experimental kinetic data (e.g., Arrhenius plots) .

- Case Study : A 2024 ICReDD study demonstrated a 50% reduction in trial-and-error experiments by integrating computational reaction path searches with robotic high-throughput screening .

Q. What advanced spectroscopic techniques resolve contradictory data in structural elucidation?

- Techniques :

- 2D NMR (COSY, NOESY) : Differentiate between stereoisomers or conformational equilibria.

- X-ray Crystallography : Resolve ambiguities in protonation states or chloride ion coordination.

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may skew bioactivity results .

Q. How do researchers reconcile discrepancies in biological activity across studies?

- Approach : Perform meta-analysis of published data to identify variables (e.g., cell line variability, assay protocols). Use multivariate statistical tools (PCA, ANOVA) to isolate confounding factors. Validate findings with orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .

Q. What methodologies enable the study of this compound’s interaction with lipid bilayers or membrane proteins?

- Experimental Design :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Molecular Dynamics (MD) Simulations : Model partitioning into lipid bilayers using GROMACS or NAMD.

- Fluorescence Anisotropy : Quantify changes in membrane fluidity induced by the compound .

Methodological Resources

- Data Management : Use chemical informatics platforms (e.g., ChemAxon, Schrödinger) to catalog spectral data and reaction conditions. Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles for reproducibility .

- Ethical Compliance : Adhere to safety protocols for handling hydrochlorides (e.g., fume hood use, PPE) as per institutional Chemical Hygiene Plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.